molecular formula C9H7ClF3NO2 B4431323 methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate

methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B4431323
M. Wt: 253.60 g/mol
InChI Key: YNZFNDUBQXUVBB-UHFFFAOYSA-N
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Description

Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate is an organic compound with the molecular formula C9H7ClF3NO2 It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro substituent, and a carbamate functional group

Properties

IUPAC Name

methyl N-[4-chloro-2-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)14-7-3-2-5(10)4-6(7)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFNDUBQXUVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-2-(trifluoromethyl)aniline and methyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-2-(trifluoromethyl)aniline is dissolved in an appropriate solvent, such as dichloromethane. Methyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Hydrolysis Products: The primary products of hydrolysis are 4-chloro-2-(trifluoromethyl)aniline and methanol.

Scientific Research Applications

Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can interact with enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
  • Methyl [4-chloro-2-(difluoromethyl)phenyl]carbamate
  • Methyl [4-chloro-2-(trifluoromethyl)phenyl]urea

Uniqueness

Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the trifluoromethyl and chloro groups on the aromatic ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Its unique structure also influences its biological activity, making it a compound of significant interest in various research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate
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methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate

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